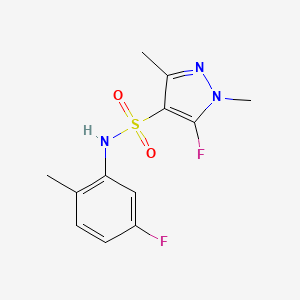
5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique chemical structure, which includes fluorine atoms and a pyrazole ring, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes like indoleamine 2,3-dioxygenase (IDO), which is involved in cancer and immune response modulation.
Biology: The compound’s effects on cellular pathways and its potential as a therapeutic agent are of interest.
Industry: It is used in the synthesis of other complex molecules and as a building block in chemical manufacturing.
作用机制
The mechanism of action of 5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, as an IDO inhibitor, it binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine, thereby modulating immune responses and potentially inhibiting tumor growth .
相似化合物的比较
Similar Compounds
5-Fluoro-2-methylbenzoic acid: Another fluorinated compound with different functional groups.
5-Fluoro-N-(2-fluorobenzyl)-2-Methylaniline: Shares the fluorine and methyl groups but differs in the overall structure.
Uniqueness
5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of fluorine atoms and a pyrazole ring, which imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
1855900-04-7 |
|---|---|
分子式 |
C12H13F2N3O2S |
分子量 |
301.31 |
IUPAC 名称 |
5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H13F2N3O2S/c1-7-4-5-9(13)6-10(7)16-20(18,19)11-8(2)15-17(3)12(11)14/h4-6,16H,1-3H3 |
InChI 键 |
SHAJARPEFRNRDU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=C(N(N=C2C)C)F |
规范 SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=C(N(N=C2C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















